

Spectral Data Analysis of Glaucin B: A Technical Guide

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Compound of Interest

Compound Name:	Glaucin B
CAS No.:	115458-73-6
Cat. No.:	B1180768

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of **Glaucin B**, an aporphine alkaloid of significant interest for its pharmacological properties. The guide covers its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering detailed experimental protocols and data interpretation.

Introduction to Glaucin B

Glaucin B is a naturally occurring alkaloid found in several plant species, most notably in *Glaucium flavum*. It is structurally characterized by a tetracyclic aporphine core. Understanding its spectral properties is crucial for its identification, characterization, and the development of analytical methods for its quantification in biological and pharmaceutical matrices.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, MS, and IR analysis of **Glaucin B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR spectral data provide detailed information about the molecular structure of **Glaucin B**. The following data is based on studies of (+)-glaucine hydrotrifluoroacetate, a salt of glaucine, and presents the chemical shifts for the major (equatorial N-methyl) and minor (axial N-methyl) diastereomers observed in solution.[1]

Table 1: ^1H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Glaucin B** (as hydrotrifluoroacetate salt in CD_2Cl_2)[1]

Proton	Major Diastereomer (δ , ppm, J, Hz)	Minor Diastereomer (δ , ppm, J, Hz)
H-3	6.78 (s)	6.80 (s)
H-4 α	3.15 (dd, 16.5, 4.0)	3.20 (dd, 16.0, 4.5)
H-4 β	2.80 (dd, 16.5, 12.0)	2.85 (dd, 16.0, 11.5)
H-5 α	3.40 (ddd, 12.0, 4.0, 2.0)	3.45 (m)
H-5 β	2.65 (m)	2.70 (m)
H-6a	4.25 (d, 12.0)	4.30 (d, 11.5)
H-7 α	3.05 (m)	3.10 (m)
H-7 β	2.90 (m)	2.95 (m)
H-8	6.60 (s)	6.62 (s)
H-11	8.10 (s)	8.12 (s)
1-OCH ₃	3.65 (s)	3.67 (s)
2-OCH ₃	3.88 (s)	3.90 (s)
9-OCH ₃	3.92 (s)	3.94 (s)
10-OCH ₃	3.95 (s)	3.97 (s)
N-CH ₃	2.60 (s)	2.95 (s)

Table 2: ^{13}C NMR Chemical Shifts (δ) for **Glaucin B** (as hydrotrifluoroacetate salt in CD_2Cl_2)[1]

Carbon	Major Diastereomer (δ , ppm)	Minor Diastereomer (δ , ppm)
C-1	145.5	145.7
C-1a	127.8	128.0
C-1b	111.5	111.7
C-2	152.0	152.2
C-3	112.5	112.7
C-3a	128.5	128.7
C-4	29.5	29.7
C-5	53.0	53.2
C-6a	62.5	62.7
C-7	35.0	35.2
C-7a	125.0	125.2
C-8	110.0	110.2
C-9	148.0	148.2
C-10	149.5	149.7
C-11	122.0	122.2
C-11a	129.0	129.2
1-OCH ₃	56.0	56.2
2-OCH ₃	61.0	61.2
9-OCH ₃	61.5	61.7
10-OCH ₃	56.5	56.7
N-CH ₃	43.5	47.0

Mass Spectrometry (MS) Data

Mass spectrometry of **Glaucin B** provides information on its molecular weight and fragmentation pattern, which is essential for its identification and structural elucidation.

Table 3: Mass Spectrometry Data for **Glaucin B**

Parameter	Value
Molecular Formula	C ₂₁ H ₂₅ NO ₄
Molecular Weight	355.43 g/mol
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion [M+H] ⁺	m/z 356.18
Major Fragment Ions (m/z)	340, 325, 310, 296, 281

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in **Glaucin B**. The following table lists the expected characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for **Glaucin B**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3050-3000	Aromatic C-H	Stretching
2950-2850	Aliphatic C-H	Stretching
1610, 1500	Aromatic C=C	Stretching
1280-1200	Aryl-O (Ether)	Asymmetric Stretching
1150-1050	C-N	Stretching
1050-1000	Aryl-O (Ether)	Symmetric Stretching

Experimental Protocols

Detailed methodologies for the spectral analysis of **Glaucin B** are provided below.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Glaucin B** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated methylene chloride (CD_2Cl_2). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: 0-15 ppm
- ^{13}C NMR Acquisition:
 - Number of scans: 1024-4096
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0-200 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Mass Spectrometry

- Sample Preparation: Prepare a stock solution of **Glaucin B** in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase.

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- LC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.
 - Flow Rate: 0.2-0.4 mL/min.
- MS Conditions:
 - Ionization Mode: ESI Positive.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 $^{\circ}$ C.
 - Collision Gas: Argon.
 - MS1 Scan Range: m/z 100-500.
 - MS/MS: Select the precursor ion $[M+H]^+$ (m/z 356.2) for collision-induced dissociation (CID) and acquire product ion scans.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix 1-2 mg of **Glaucin B** with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Visualizations

The following diagrams illustrate the workflow for spectral data analysis and the fragmentation pathway of **Glaucin B**.

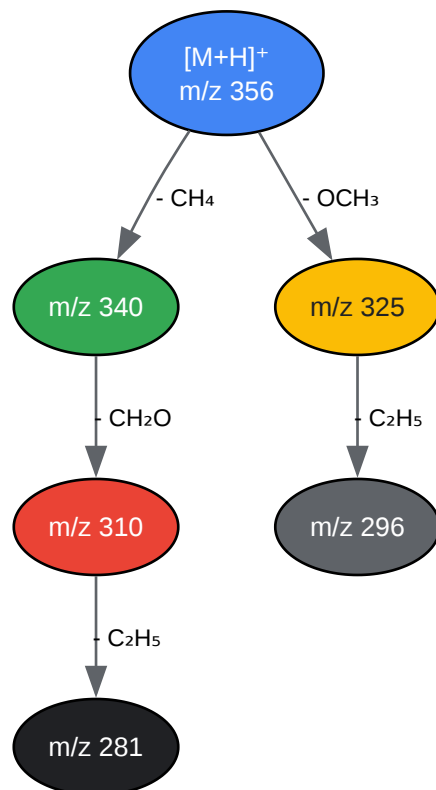
Spectral Data Analysis Workflow for Glaucin B



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Spectral analysis workflow for **Glaucin B**.

Mass Spectrometry Fragmentation Pathway of Glaucin B



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References

- 1. 1H and ^{13}C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

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